molecular formula C10H9NO B2819590 6-Methylquinolin-5-ol CAS No. 116529-84-1

6-Methylquinolin-5-ol

Cat. No.: B2819590
CAS No.: 116529-84-1
M. Wt: 159.188
InChI Key: ZWMNWHYDZZZKPK-UHFFFAOYSA-N
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Description

6-Methylquinolin-5-ol is an organic compound belonging to the class of quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The compound has the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Methylquinolin-5-ol are not fully understood due to limited research. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structure of the this compound molecule .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-6-methylquinoline-3-carbaldehyde as a starting material, which undergoes cyclization in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-Methylquinolin-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methylquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMNWHYDZZZKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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